3-Cyano-6-ethyl-4-methylcoumarin
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Overview
Description
3-Cyano-6-ethyl-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene and α-pyrone rings fused together. This particular compound has the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . Coumarins are known for their diverse biological and pharmacological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 3-Cyano-6-ethyl-4-methylcoumarin can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where o-hydroxyacetophenone reacts with ethyl cyanoacetate in the presence of a base such as sodium ethylate . Another method includes the reaction of 2-hydroxybenzaldehydes with malononitrile or ethyl cyanoacetate under basic conditions using bases like pyridine, piperidine, or aqueous alkali . Industrial production methods often utilize these reactions under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyano-6-ethyl-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group to form amines or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the aromatic ring, using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include bases like pyridine and piperidine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
3-Cyano-6-ethyl-4-methylcoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyano-6-ethyl-4-methylcoumarin involves its interaction with various molecular targets and pathways. As a fluorescent compound, it can bind to specific biomolecules, altering their fluorescence properties. In biological systems, it may interact with enzymes, receptors, or other proteins, influencing their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Cyano-6-ethyl-4-methylcoumarin can be compared with other similar compounds, such as:
6-Chloro-3-cyano-4-methylcoumarin: This compound has a chlorine atom at the 6-position, which can influence its reactivity and biological activity.
3-Cyano-6,8-dibromo-4-methylcoumarin: The presence of bromine atoms at the 6 and 8 positions can significantly alter its chemical and physical properties.
3-Cyano-6-methoxycoumarin: The methoxy group at the 6-position can affect the compound’s solubility and reactivity. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
288399-88-2 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
6-ethyl-4-methyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C13H11NO2/c1-3-9-4-5-12-10(6-9)8(2)11(7-14)13(15)16-12/h4-6H,3H2,1-2H3 |
InChI Key |
KEOVWHIQWTZFNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C(=C2C)C#N |
Origin of Product |
United States |
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